Methyl 2-[(phenoxyacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
CAS No.: 420094-94-6
Cat. No.: VC5694582
Molecular Formula: C20H23NO4S
Molecular Weight: 373.47
* For research use only. Not for human or veterinary use.
![Methyl 2-[(phenoxyacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate - 420094-94-6](/images/structure/VC5694582.png)
Specification
CAS No. | 420094-94-6 |
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Molecular Formula | C20H23NO4S |
Molecular Weight | 373.47 |
IUPAC Name | methyl 2-[(2-phenoxyacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
Standard InChI | InChI=1S/C20H23NO4S/c1-24-20(23)18-15-11-7-2-3-8-12-16(15)26-19(18)21-17(22)13-25-14-9-5-4-6-10-14/h4-6,9-10H,2-3,7-8,11-13H2,1H3,(H,21,22) |
Standard InChI Key | MDNWYVJMEMPBDS-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)COC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the class of annulated thiophene derivatives, characterized by a bicyclic system comprising a partially saturated cyclooctane ring fused to a thiophene moiety. Key structural features include:
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Core structure: 4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene, where the cyclooctane ring adopts a boat-chair conformation to minimize strain .
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Substituents:
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A methyl carboxylate group at position 3
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A phenoxyacetyl-amino group at position 2
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The molecular formula is C₂₀H₂₃NO₄S with a molar mass of 373.5 g/mol . X-ray crystallography data, though unavailable for this specific compound, suggest that analogous cyclooctathiophenes exhibit planarity in the thiophene ring and puckering in the saturated hydrocarbon portion .
Table 1: Key Molecular Descriptors
Property | Value | Source |
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Molecular Formula | C₂₀H₂₃NO₄S | |
Molar Mass | 373.5 g/mol | |
XLogP3-AA | 5.5 | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 5 | |
Rotatable Bonds | 6 |
Spectroscopic Identification
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SMILES Notation:
COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)COC3=CC=CC=C3
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InChI Key:
MDNWYVJMEMPBDS-UHFFFAOYSA-N
The presence of both aromatic (thiophene, phenyl) and aliphatic (cyclooctane) regions creates distinct NMR spectral features: -
¹H NMR: Expected signals at δ 7.3–7.5 ppm (phenyl protons), δ 3.6–4.2 ppm (methylene groups in cyclooctane and phenoxyacetyl chain), and δ 3.2 ppm (ester methyl) .
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¹³C NMR: Characteristic peaks for thiophene carbons (δ 125–140 ppm), carbonyl groups (δ 165–175 ppm), and aliphatic carbons (δ 20–35 ppm) .
Synthesis and Structural Analogues
Synthetic Pathways
The compound is typically synthesized through a multi-step sequence:
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Cyclooctathiophene Core Formation:
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Functionalization:
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Amino Group Introduction: Nucleophilic substitution at position 2 using ammonia or protected amines .
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Phenoxyacetyl Attachment: Acylation with phenoxyacetyl chloride under Schotten-Baumann conditions .
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Esterification: Methylation of the carboxylic acid precursor using dimethyl carbonate or methyl iodide .
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Table 2: Comparative Analysis of Structural Analogues
Yield Optimization
Critical parameters for improving synthesis efficiency:
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Temperature Control: Maintaining 0–5°C during acylation minimizes side reactions .
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Catalyst Selection: Pd(OAc)₂/XPhos systems enhance cyclization yields to >80% .
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Purification: Sequential chromatography on silica gel (hexane/EtOAc gradient) achieves >95% purity .
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: <0.1 mg/mL (predicted), due to high lipophilicity (XLogP3 = 5.5) .
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Organic Solvents: Freely soluble in DMSO (≥50 mg/mL), CH₂Cl₂, and THF .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds shows:
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